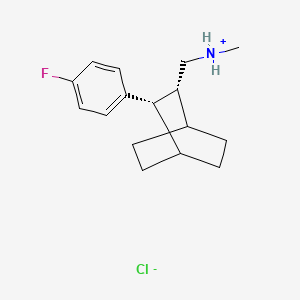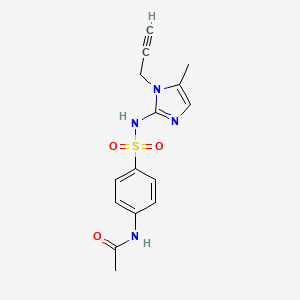
Acetamide, N-(4-(((5-methyl-1-(2-propynyl)-1H-imidazol-2-yl)amino)sulfonyl)phenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetamide, N-(4-(((5-methyl-1-(2-propynyl)-1H-imidazol-2-yl)amino)sulfonyl)phenyl)- is a complex organic compound that features a unique structure combining an acetamide group, an imidazole ring, and a sulfonamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(4-(((5-methyl-1-(2-propynyl)-1H-imidazol-2-yl)amino)sulfonyl)phenyl)- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Propynyl Group: The propynyl group is introduced via alkylation reactions using propargyl halides.
Sulfonamide Formation: The sulfonamide group is formed by reacting the imidazole derivative with sulfonyl chlorides in the presence of a base.
Acetamide Formation: The final step involves the acylation of the sulfonamide derivative with acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
化学反応の分析
Types of Reactions
Acetamide, N-(4-(((5-methyl-1-(2-propynyl)-1H-imidazol-2-yl)amino)sulfonyl)phenyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of the sulfonamide group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Bases: Sodium hydroxide, potassium carbonate.
Acids: Hydrochloric acid, sulfuric acid.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines, reduced sulfonamides.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Acetamide, N-(4-(((5-methyl-1-(2-propynyl)-1H-imidazol-2-yl)amino)sulfonyl)phenyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of Acetamide, N-(4-(((5-methyl-1-(2-propynyl)-1H-imidazol-2-yl)amino)sulfonyl)phenyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The imidazole ring and sulfonamide group play crucial roles in these interactions, often forming hydrogen bonds or coordinating with metal ions in the active sites of enzymes.
類似化合物との比較
Similar Compounds
Acetamide, N-(4-(((5-methyl-1H-imidazol-2-yl)amino)sulfonyl)phenyl)-: Lacks the propynyl group, which may affect its reactivity and binding properties.
Acetamide, N-(4-(((5-methyl-1-(2-propynyl)-1H-imidazol-2-yl)amino)carbonyl)phenyl)-: Contains a carbonyl group instead of a sulfonamide group, leading to different chemical and biological properties.
Uniqueness
The presence of the propynyl group in Acetamide, N-(4-(((5-methyl-1-(2-propynyl)-1H-imidazol-2-yl)amino)sulfonyl)phenyl)- imparts unique reactivity and binding characteristics, making it a valuable compound for specific applications in medicinal chemistry and material science.
特性
CAS番号 |
71795-38-5 |
|---|---|
分子式 |
C15H16N4O3S |
分子量 |
332.4 g/mol |
IUPAC名 |
N-[4-[(5-methyl-1-prop-2-ynylimidazol-2-yl)sulfamoyl]phenyl]acetamide |
InChI |
InChI=1S/C15H16N4O3S/c1-4-9-19-11(2)10-16-15(19)18-23(21,22)14-7-5-13(6-8-14)17-12(3)20/h1,5-8,10H,9H2,2-3H3,(H,16,18)(H,17,20) |
InChIキー |
RZBRNAZPFUFHME-UHFFFAOYSA-N |
正規SMILES |
CC1=CN=C(N1CC#C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


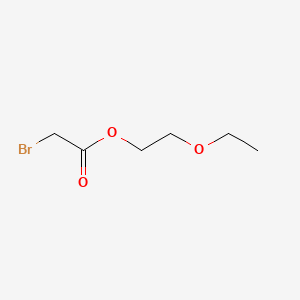
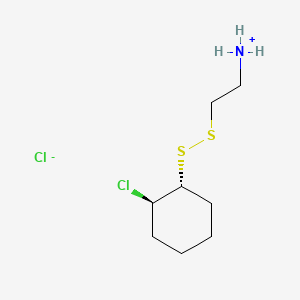
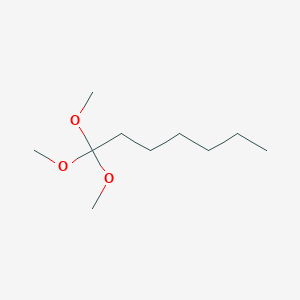
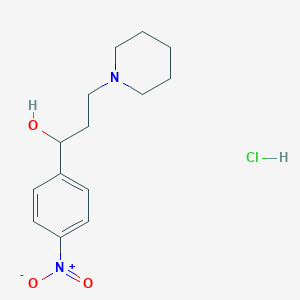
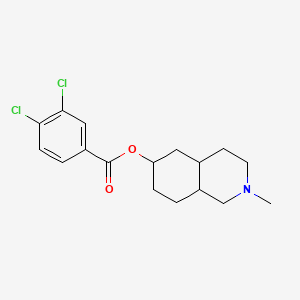
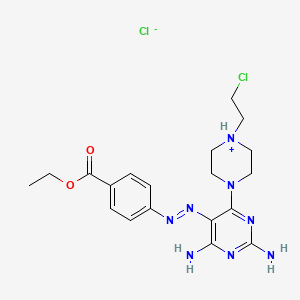
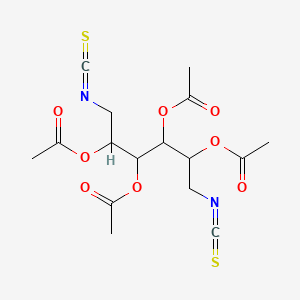
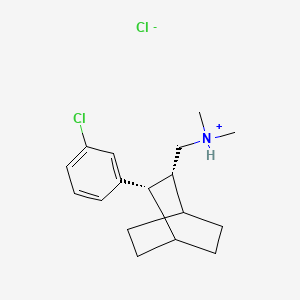
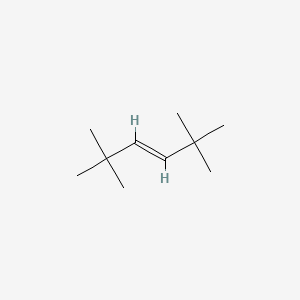
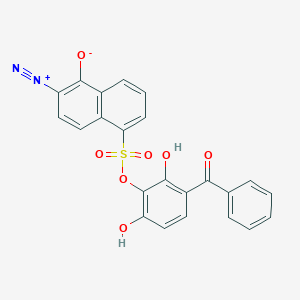
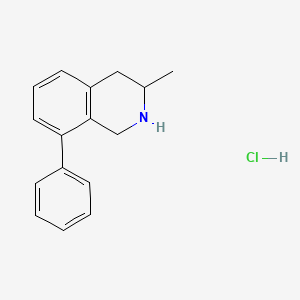
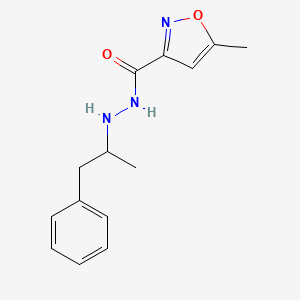
![Acetamide,N-[[4-(aminomethyl)tetrahydro-2H-pyran-4-YL]methyl]-](/img/structure/B13761033.png)
